molecular formula C8H7ClO2S B188907 (4-Chlorophenylthio)acetic acid CAS No. 3405-88-7

(4-Chlorophenylthio)acetic acid

Cat. No. B188907
CAS RN: 3405-88-7
M. Wt: 202.66 g/mol
InChI Key: YPKLXLYGMAWXDO-UHFFFAOYSA-N
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Description

“(4-Chlorophenylthio)acetic acid” is a chemical compound with the molecular formula C8H7ClO2S . It is also known by several synonyms such as 4-chlorophenylthio acetic acid, 2-4-chlorophenyl thio acetic acid, and p-chlorophenylmercaptoacetic acid .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenylthio)acetic acid” can be represented by the SMILES string OC(=O)CSC1=CC=C(Cl)C=C1 . This indicates that the molecule consists of an acetic acid group (OC(=O)C) attached to a 4-chlorophenyl group via a sulfur atom .


Physical And Chemical Properties Analysis

“(4-Chlorophenylthio)acetic acid” appears as white to pale cream crystals or powder . It has a melting point range of 102.0-109.0°C . The compound has a molecular weight of 202.652 g/mol .

Scientific Research Applications

  • Adsorption of Similar Compounds : A study by Khan and Akhtar (2011) examined the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on a nano-composite, indicating its effectiveness in removing such compounds from aqueous solutions (Khan & Akhtar, 2011).

  • Trace Determination in Complex Matrices : Omidi et al. (2014) researched the use of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the sensitive and selective determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex biological and environmental samples (Omidi et al., 2014).

  • Degradation Studies : Sharma et al. (2012) evaluated the degradation rate parameters of 4-chlorophenol, a compound structurally related to (4-Chlorophenylthio)acetic acid, using organic oxidants and UV irradiation, offering insights into potential degradation pathways and rate constants for similar compounds (Sharma et al., 2012).

  • Plant Growth Regulation : Research by Reinecke (2004) on 4-Chloroindole-3-acetic acid, another structurally related compound, discussed its role as a potent auxin in various bioassays and its occurrence in certain plant species, indicating the potential regulatory role of similar compounds in plant growth (Reinecke, 2004).

  • Herbicide Toxicity and Environmental Impact : Studies like the one by Stackelberg (2013) provide a systematic review of the carcinogenic outcomes and potential mechanisms from exposure to similar herbicides, highlighting the environmental and health-related concerns associated with these compounds (Stackelberg, 2013).

  • Environmental Remediation : Yang et al. (2017) studied the degradation of 2,4-Dichlorophenoxyacetic acid under methanogenic conditions, presenting a strategy for remediation of soils polluted with similar compounds (Yang et al., 2017).

Safety And Hazards

“(4-Chlorophenylthio)acetic acid” is harmful if swallowed and may cause skin, eye, and respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKLXLYGMAWXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187657
Record name Acetic acid, ((p-chlorophenyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenylthio)acetic acid

CAS RN

3405-88-7
Record name 2-[(4-Chlorophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3405-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, ((p-chlorophenyl)thio)-
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Record name 3405-88-7
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Record name Acetic acid, ((p-chlorophenyl)thio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chlorophenylthio)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GG Levkovskaya, YI Kryukova, ÉÉ Kuznetsova… - Pharmaceutical …, 1983 - Springer
Aroxyalkanecarboxylic acids of the type ArOC (RtR2) COOR and their derivatives are used in agriculture as herbicides and plant-growth stimulators [I], and in medicine as …
Number of citations: 1 link.springer.com
Q Wang, X Zhang - 3rd International Conference on Material …, 2015 - atlantis-press.com
3-Praziquantel-4-(4-chlorophenylsulfonyl)-1, 2, 5-oxadiazol-2-oxide was synthesized via the coupling reaction of praziquante and 1, 2, 5-oxadiazole in ethylene glycol, and its molecular …
Number of citations: 0 www.atlantis-press.com
CH Fawcett, DM Spencer, RL Wain - Annals of Applied Biology, 1957 - Wiley Online Library
A wide range of aryloxyacetic acids and corresponding acids with alkyl groups in the side chain, their arylthio‐ analogues and the antibiotic griseofulvin have been assessed in the plate …
Number of citations: 22 onlinelibrary.wiley.com
KM Borys, MD Korzyński… - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
A halogenmethylsulfonyl moiety is incorporated in numerous active herbicides and fungicides. The synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides …
Number of citations: 23 www.beilstein-journals.org
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
M Zeniya, E Matsuura, RL Coppel, M Eric… - J …, 2005 - talkingaboutthescience.com
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 7 talkingaboutthescience.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
EW Lowe - 2008 - digitalcommons.usf.edu
Approximately 50 percent of all known peptide hormones are post-translationally modified at their C-terminus. These peptide hormones are responsible for cellular functions critical to …
Number of citations: 3 digitalcommons.usf.edu
KM Borys, MD Korzyński, Z Ochal
Number of citations: 0

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